Exendin (9-39)
Overview
Description
It is primarily being developed for the treatment of hyperinsulinemic hypoglycemia, including post-bariatric hypoglycemia and congenital hyperinsulinism . This compound works by blocking the GLP-1 receptor, thereby mitigating hypoglycemia by decreasing insulin secretion and stabilizing glucose levels .
Mechanism of Action
Target of Action
Avexitide primarily targets the Glucagon-Like Peptide-1 Receptor (GLP-1R) . GLP-1R is a crucial receptor involved in the regulation of insulin secretion . By interacting with this receptor, Avexitide can influence insulin secretion and thereby impact blood glucose levels .
Mode of Action
Avexitide acts as a GLP-1 antagonist . It competes with endogenous GLP-1 for the GLP-1 receptor, effectively counteracting the effects of excessive GLP-1 secretion . This interaction results in the normalization of postprandial insulin concentrations and a reduction in the occurrence of symptomatic hypoglycemia .
Biochemical Pathways
Avexitide’s interaction with the GLP-1 receptor influences the insulin secretion pathway . By acting as a GLP-1 antagonist, Avexitide reduces cAMP-mediated insulin release, preventing dysregulated insulin secretion . This action effectively prevents both fasting and protein-induced hypoglycemia .
Pharmacokinetics
It’s known that avexitide is administered subcutaneously . More research is needed to fully understand the pharmacokinetic profile of Avexitide.
Result of Action
Avexitide’s action results in significant metabolic changes at the molecular and cellular levels. It has been shown to effectively prevent postprandial hyperinsulinemia and hypoglycemia, and reduce neuroglycopenic symptoms in patients with Post-Bariatric Hypoglycemia (PBH) . These effects are achieved by normalizing insulin concentrations and reducing the occurrence of symptomatic hypoglycemia .
Action Environment
It’s worth noting that avexitide has been granted breakthrough therapy designation by the fda, as well as orphan drug designation by the fda for the treatment of hyperinsulinemic hypoglycemia and orphan drug designation by the ema for the treatment of non-insulinoma pancreatogenous hypoglycemia syndrome (niphs) . These designations suggest that Avexitide has shown promise in clinical trials and may offer substantial improvements over existing therapies for these conditions.
Preparation Methods
The synthesis of avexitide involves the chemical modification of exendin-4, a peptide originally derived from the saliva of the Gila monster. The synthetic route typically includes solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain . The reaction conditions for SPPS involve the use of protected amino acids, coupling reagents, and deprotecting agents to ensure the correct sequence and structure of the peptide . Industrial production methods for avexitide would likely involve large-scale SPPS, followed by purification processes such as high-performance liquid chromatography (HPLC) to achieve the desired purity and quality .
Chemical Reactions Analysis
Avexitide undergoes various chemical reactions, primarily involving its peptide bonds. These reactions include:
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various coupling reagents for peptide bond formation . The major products formed from these reactions are typically modified peptides with improved therapeutic properties .
Scientific Research Applications
Avexitide has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Avexitide is unique among GLP-1 receptor antagonists due to its specific peptide structure and mechanism of action. Similar compounds include:
Exenatide: A GLP-1 receptor agonist used for the treatment of type 2 diabetes.
Liraglutide: Another GLP-1 receptor agonist with applications in diabetes and obesity management.
Dulaglutide: A long-acting GLP-1 receptor agonist used for glycemic control in diabetes.
Unlike these agonists, avexitide acts as an antagonist, making it particularly useful for conditions characterized by excessive insulin secretion . This unique mechanism of action sets avexitide apart from other GLP-1 receptor-targeting compounds and highlights its potential as a novel therapeutic agent .
Properties
IUPAC Name |
4-[[2-[[2-[[2-[[5-amino-2-[[6-amino-2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[4-amino-1-[[2-[[2-[2-[[1-[[1-[[2-[[1-[2-[2-[2-[(1-amino-3-hydroxy-1-oxopropan-2-yl)carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C149H234N40O47S/c1-14-78(10)120(185-139(227)98(62-81-29-16-15-17-30-81)177-136(224)97(61-76(6)7)175-129(217)88(35-24-53-158-149(156)157)172-144(232)119(77(8)9)184-122(210)79(11)164-126(214)90(41-46-114(199)200)168-131(219)91(42-47-115(201)202)169-132(220)92(43-48-116(203)204)170-134(222)94(50-58-237-13)171-130(218)89(40-45-109(153)194)167-127(215)86(33-20-22-51-150)166-140(228)103(72-192)182-137(225)95(59-74(2)3)174-123(211)84(152)64-118(207)208)145(233)173-93(44-49-117(205)206)133(221)178-99(63-82-66-159-85-32-19-18-31-83(82)85)138(226)176-96(60-75(4)5)135(223)165-87(34-21-23-52-151)128(216)179-100(65-110(154)195)124(212)161-67-111(196)160-69-113(198)186-54-25-36-105(186)142(230)183-104(73-193)141(229)181-102(71-191)125(213)162-68-112(197)163-80(12)146(234)188-56-27-38-107(188)148(236)189-57-28-39-108(189)147(235)187-55-26-37-106(187)143(231)180-101(70-190)121(155)209/h15-19,29-32,66,74-80,84,86-108,119-120,159,190-193H,14,20-28,33-65,67-73,150-152H2,1-13H3,(H2,153,194)(H2,154,195)(H2,155,209)(H,160,196)(H,161,212)(H,162,213)(H,163,197)(H,164,214)(H,165,223)(H,166,228)(H,167,215)(H,168,219)(H,169,220)(H,170,222)(H,171,218)(H,172,232)(H,173,233)(H,174,211)(H,175,217)(H,176,226)(H,177,224)(H,178,221)(H,179,216)(H,180,231)(H,181,229)(H,182,225)(H,183,230)(H,184,210)(H,185,227)(H,199,200)(H,201,202)(H,203,204)(H,205,206)(H,207,208)(H4,156,157,158) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEVKKHALHSUMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CO)C(=O)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C149H234N40O47S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3369.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
A: Exendin (9-39) acts as a potent and specific antagonist of the Glucagon-Like Peptide-1 Receptor (GLP-1R) [, , , , , , , ]. By competitively binding to GLP-1R, it blocks the actions of endogenous GLP-1, a hormone released from the gut that typically stimulates insulin secretion and inhibits glucagon secretion [, , ]. This antagonism leads to several downstream effects, including:
- Reduced Insulin Secretion: Exendin (9-39) effectively diminishes glucose-stimulated insulin release from pancreatic β-cells [, , , ].
- Increased Glucagon Secretion: By blocking GLP-1's inhibitory effect on glucagon, Exendin (9-39) can lead to increased glucagon levels [, ].
- Modulation of Gastric Emptying: Exendin (9-39) has been shown to influence gastric emptying rates, but the direction of this effect (acceleration or delay) might depend on factors like dose and experimental model [, ].
ANone: While the provided abstracts do not contain detailed spectroscopic data, the following information can be derived:
- Molecular Formula: Exendin (9-39) is a 31 amino acid peptide fragment of Exenatide []. The exact sequence is His-Gly-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Leu-Ser-Lys-Gln-Met-Glu-Glu-Glu-Ala-Val-Arg-Leu-Phe-Ile-Glu-Trp-Leu-Lys-Asn-Gly-Gly-Pro-Ser-Ser-Gly-Ala-Pro-Pro-Pro-Ser [].
ANone: The abstracts primarily focus on the biological activity and therapeutic potential of Exendin (9-39). Information regarding material compatibility and stability under various conditions (temperature, pH, solvents) is not discussed.
A: Exendin (9-39) is a peptide hormone antagonist and does not exhibit catalytic properties. It functions by binding to a receptor and blocking its activation, not by catalyzing chemical reactions [, ].
ANone: The provided research abstracts do not mention the use of computational chemistry, simulations, QSAR models, or related methods in the study of Exendin (9-39).
A: While specific SAR studies are not detailed in these abstracts, it is known that Exendin (9-39) is a truncated form of the GLP-1R agonist exendin-4, which itself is derived from the venom of the Gila monster []. The truncation is responsible for converting Exendin (9-39) into a GLP-1R antagonist []. This suggests that the N-terminal region of exendin-4 is crucial for receptor activation, while the truncated form (Exendin (9-39)) retains binding affinity but lacks the ability to activate the receptor, thus acting as an antagonist.
ANone: The provided abstracts do not contain information about specific SHE regulations pertaining to Exendin (9-39). As a peptide drug in development, it would be subject to standard regulatory guidelines and assessments for safety, environmental impact, and responsible handling.
ANone: Several abstracts highlight the efficacy of Exendin (9-39) in both in vitro and in vivo settings:
- In Vitro: Exendin (9-39) effectively inhibits GLP-1-induced insulin secretion in isolated pancreatic islets from various models, including wild-type mice, a mouse model of hyperinsulinism (Sur1-/- mice), and islets from an infant with congenital hyperinsulinism [].
- In Vivo:
- Animal models: Exendin (9-39) administration reduces postprandial insulin concentrations and ameliorates hypoglycemia in rodent models [, ].
- Clinical Studies: Preliminary clinical trials demonstrate that subcutaneous injection of Exendin (9-39) attenuates the insulinotropic effect of GLP-1 and prevents hypoglycemia in patients with post-bariatric hypoglycemia [, , ].
ANone: The provided abstracts do not mention specific mechanisms of resistance or cross-resistance to Exendin (9-39). As a peptide drug targeting the GLP-1R, potential resistance mechanisms could involve receptor mutations or downstream signaling alterations.
A: While specific historical milestones are not outlined, the research highlights the evolution of understanding regarding the role of GLP-1 in glucose homeostasis and the development of Exendin (9-39) as a tool to investigate and potentially treat conditions related to GLP-1 overactivity [, , ]. The identification of Exendin (9-39) as a GLP-1R antagonist provided a valuable research tool to dissect the physiological and pharmacological roles of GLP-1 [, ]. Furthermore, the promising results from early clinical trials suggest that Exendin (9-39) could potentially represent a first-in-class treatment for post-bariatric hypoglycemia [, , ], marking a significant milestone in addressing this challenging condition.
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